molecular formula C9H11NO3 B6247717 methyl 3-methoxy-2-methylpyridine-4-carboxylate CAS No. 1227575-78-1

methyl 3-methoxy-2-methylpyridine-4-carboxylate

Cat. No.: B6247717
CAS No.: 1227575-78-1
M. Wt: 181.2
InChI Key:
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Description

Methyl 3-methoxy-2-methylpyridine-4-carboxylate is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the ring structure. This particular compound is characterized by a methoxy group at the 3-position, a methyl group at the 2-position, and a carboxylate ester group at the 4-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methoxy-2-methylpyridine-4-carboxylate typically involves the esterification of 3-methoxy-2-methylpyridine-4-carboxylic acid. One common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-2-methylpyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-2-methylpyridine-4-carboxylate.

    Reduction: Formation of 3-methoxy-2-methylpyridine-4-methanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methoxy-2-methylpyridine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways involving pyridine derivatives.

    Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-methoxy-2-methylpyridine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of the methoxy and carboxylate groups can affect its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methylpyridine-2-carboxylate: Similar structure but lacks the methoxy group.

    2-chloromethyl-4-methoxy-3-methylpyridine hydrochloride: Contains a chlorine atom instead of a carboxylate group.

Uniqueness

Methyl 3-methoxy-2-methylpyridine-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy group at the 3-position and the carboxylate ester at the 4-position distinguishes it from other pyridine derivatives and influences its behavior in chemical reactions and biological systems.

Properties

CAS No.

1227575-78-1

Molecular Formula

C9H11NO3

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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